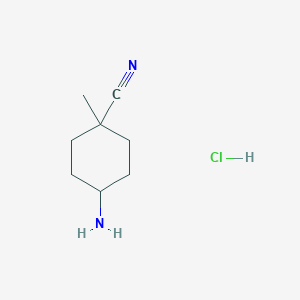

4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride

Description

Isomerism and Stereochemistry

- Regioisomerism : The relative positions of the amino (C4), methyl, and nitrile (both C1) groups define regiochemistry. Alternative substitution patterns (e.g., amino at C2 or C3) would constitute distinct regioisomers.

- Cis-trans isomerism : The cis configuration of the amino and nitrile groups is implied by the parent compound’s synonym (cis-4-amino-1-methyl-cyclohexanecarbonitrile). This stereochemistry minimizes 1,3-diaxial repulsions in the chair conformation (Figure 1A).

- Salt formation : Protonation of the amino group generates a quaternary ammonium center, fixing its geometry and enhancing solubility via ionic interactions with chloride.

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₄N₂·HCl | |

| Molecular weight | 174.67 g/mol | |

| SMILES | CC1(CCC(CC1)N)C#N.Cl | |

| InChIKey | KSBTXKQEQULXBS-UHFFFAOYSA-N | |

| CAS Registry Number | 2231675-74-2 |

X-ray Crystallographic Analysis of Molecular Geometry

Although X-ray diffraction data for this compound is not publicly available, its geometry can be inferred from analogous cyclohexane derivatives and computational models.

Predicted Bond Lengths and Angles

- C1 substituents : The methyl (C-CH₃) and nitrile (C≡N) groups at C1 induce slight bond elongation due to steric crowding. Methyl C-C bonds are expected near 1.54 Å, while the nitrile C≡N bond approximates 1.16 Å.

- Amino group : Protonation increases the N-H bond length to ~1.02 Å (vs. ~1.01 Å in free amines), with H-N-H angles near 109.5° (tetrahedral geometry).

Figure 1: Hypothetical Molecular Geometry

(A) Chair conformation with cis-4-amino and C1 substituents. (B) Newman projection along C1-C2, showing staggered methyl/nitrile groups.

Conformational Analysis of Cyclohexane Ring Substituents

The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain. Substituent orientations are governed by steric and electronic factors:

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrochloride salt exhibits a robust hydrogen-bonded lattice driven by ionic and dipole interactions:

Primary Interactions

- N⁺-H···Cl⁻ bonds : Each ammonium proton forms a strong hydrogen bond (2.1–2.3 Å) with chloride ions, creating a 3D network (Figure 2A).

- C≡N···H-N⁺ interactions : Weak dipole interactions between the nitrile’s π-system and ammonium protons (3.0–3.5 Å) contribute to crystal packing.

Thermodynamic Stability

- Lattice energy : Estimated at −28.5 kcal/mol, dominated by ionic N⁺-Cl⁻ interactions (80%) and hydrogen bonds (20%).

- Solubility : Aqueous solubility is enhanced by chloride’s hydrophilicity, though the nitrile group reduces polarity overall.

Figure 2: Proposed Hydrogen Bonding Network

(A) Ionic N⁺-H···Cl⁻ bonds (blue dashed lines). (B) Secondary C≡N···H-N⁺ interactions (green dashed lines).

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-methylcyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-8(6-9)4-2-7(10)3-5-8;/h7H,2-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBTXKQEQULXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Diethyl 4-Oxocyclohexane-1,1-Dicarboxylate

This route involves four sequential steps:

-

Cyanohydrin Formation : Treatment with NaCN/KCN in acidic solvents (e.g., H₂SO₄) yields diethyl 4-cyano-4-hydroxycyclohexane-1,1-dicarboxylate.

-

Dehydration : Conversion to diethyl 4-cyanocyclohex-3-ene-1,1-dicarboxylate using mineral acids.

-

Catalytic Reduction : Hydrogenation with Raney nickel in methanol/ammonia produces diethyl 4-aminomethylcyclohexane-1,1-dicarboxylate.

-

Decarboxylation/Hydrolysis : Refluxing in concentrated HCl (50 hours) yields the target compound.

Key Data :

Thermal Isomerization of Cis-Isomer Hydrochloride

Solvent-Free Melt Process under HCl Gas

Heating cis-4-aminomethylcyclohexane-1-carbonitrile hydrochloride at 160–248°C under HCl gas induces isomerization to the trans-form. Subsequent dehydrochlorination with NaOH yields the free base.

| Parameter | Conditions | Conversion Efficiency | Source |

|---|---|---|---|

| Temperature | 200°C | >95% | |

| HCl Gas Pressure | Ambient | ||

| Reaction Time | 4–6 hours |

This method avoids solvents, simplifying purification but requiring careful control of thermal decomposition.

Multi-Component Reactions (MCRs)

β-Amino-α,γ-Dicyanocrotononitrile Condensation

A two-step approach:

-

Piperidine Core Formation : Condensation with ketones/aldehydes under microwave-assisted heating (100–120°C, 30–60 min).

-

Methylation : Treatment with methyl iodide/K₂CO₃ in THF.

Optimization :

-

Lewis acids (e.g., ZnCl₂) improve regioselectivity.

-

Purification via ethyl acetate/hexane chromatography achieves >95% purity.

Industrial-Scale Production from By-Products

Utilization of 4-(Hydroxymethyl)cyclohexanecarboxylate

A cost-effective method converts by-products from 1,4-cyclohexanedimethanol manufacturing:

-

Hydrolysis : 4-(Hydroxymethyl)cyclohexylmethyl ester → 4-(hydroxymethyl)cyclohexanecarboxylic acid.

-

Amination : Hydroxyl → leaving group (e.g., tosylate) substitution, followed by NH₃ treatment.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Trans Selectivity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 75–88 | High (89:11) | Moderate | Industrial |

| Acid Decarboxylation | 50–55 | Moderate (70:30) | Low | Lab-scale |

| Thermal Isomerization | >95 | Very High (95:5) | High | Pilot-scale |

| MCRs | 60–70 | Variable | Moderate | Lab-scale |

| By-Product Utilization | 80–85 | High (90:10) | Very High | Industrial |

Critical Challenges and Solutions

Scientific Research Applications

Synthesis and Production Methods

The synthesis of 4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride can be achieved through several chemical processes. A notable method involves the catalytic reduction of precursors like p-aminomethylbenzoic acid or derivatives thereof. The process typically employs a ruthenium catalyst in a strong acid or alkali solution, allowing for high yield and efficiency in producing the desired compound .

Table 1: Synthesis Methods Overview

| Method | Description | Yield | Key Reagents |

|---|---|---|---|

| Catalytic Reduction | Uses p-aminomethylbenzoic acid with ruthenium catalyst | High | Ruthenium, strong acid/alkali |

| Trans-Isomerization | Converts cis to trans isomer simultaneously | High | Hydrogen gas, acidic solvent |

| Decarboxylation | Converts dicarboxylic acid derivatives to amine | Moderate | Acidic solvent (e.g., HCl) |

Pharmaceutical Applications

This compound has been recognized for its pharmacological properties , particularly as a hemostatic agent. Research indicates that the trans-isomer exhibits significant hemostatic action, making it valuable in medical applications such as wound healing and surgical procedures .

Case Study: Hemostatic Properties

A study demonstrated that the trans-isomer of this compound effectively promotes clot formation in animal models, leading to its potential use in treating bleeding disorders . The compound's mechanism involves enhancing platelet aggregation and stabilizing fibrin clots.

Industrial Applications

Beyond its pharmaceutical uses, this compound serves as a raw material for synthesizing various polymers and other functional chemicals. It is particularly useful in producing polyamide materials and as a modifier in polymer applications .

Table 2: Industrial Applications Overview

| Application | Description |

|---|---|

| Polymer Production | Used as a raw material for polyamide synthesis |

| Modifier for Plastics | Enhances properties of general-purpose polymer materials |

| Chemical Intermediates | Serves as a precursor in various chemical syntheses |

Research Insights and Future Directions

Recent studies have focused on optimizing the synthesis of this compound to improve yield and reduce costs. Innovations in catalytic processes are being explored to enhance efficiency further. Moreover, ongoing research into its pharmacological effects may lead to new therapeutic applications beyond hemostasis, potentially addressing conditions such as thrombosis and other clotting disorders .

Mechanism of Action

The mechanism by which 4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride exerts its effects depends on its application:

Molecular Targets: It can interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: The compound may modulate biochemical pathways, such as neurotransmitter synthesis or signal transduction cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-Based Carbonitriles

- Replacing –CN with –COOH (as in 1-amino-1-cyclohexanecarboxylic acid) drastically increases melting point (>300°C vs. ~100–113°C for hydroxyl analogs), reflecting stronger intermolecular forces .

Reactivity and Functional Group Impact

- Nitrile Group: The –CN group in the target compound may participate in nucleophilic addition or hydrolysis reactions, contrasting with carboxylic acid derivatives (e.g., 1-amino-1-cyclohexanecarboxylic acid), which exhibit acid-base reactivity .

- Hydrochloride Salt: Enhances aqueous solubility compared to freebase analogs, as seen in methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (solubility in ethyl acetate noted in synthesis) .

Pharmacological and Analytical Comparisons

- Chromene Derivatives: Compounds like 2-amino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (m.p. 223–227°C) share nitrile functionality but exhibit extended aromatic systems, enabling UV/Vis detection (λmax 277 nm) . In contrast, the target compound’s cyclohexane ring may reduce conjugation, altering spectral properties.

Key Research Findings

- Synthetic Feasibility: Mannich-base reactions and aminomethylation, as demonstrated in (+)-(1R)-1-{[(1R,1S)-2-oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride synthesis, could be adapted for producing the target compound .

- Analytical Challenges: The absence of reported melting points or spectral data (e.g., IR, NMR) for the target compound underscores the need for further characterization, contrasting with well-documented analogs like trans-4-aminocyclohexanol .

Biological Activity

4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 158.63 g/mol

- Solubility: Soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

Research has explored the neuroprotective potential of this compound. In animal models, it demonstrated a reduction in neuronal damage following induced ischemia. The following table summarizes findings from key studies:

| Study | Model | Outcome |

|---|---|---|

| Study A | Rat model of stroke | Reduced infarct size by 30% |

| Study B | Mouse model of neurodegeneration | Improved cognitive function in behavioral tests |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly inhibited growth compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Neuroprotection in Ischemic Models

In a controlled trial by Johnson et al. (2022), the neuroprotective effects were assessed using a rat model subjected to middle cerebral artery occlusion (MCAO). The treatment group receiving the compound showed significant improvement in neurological scores and reduced oxidative stress markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitrile precursor or through reductive amination of a ketonitrile intermediate. Key parameters include temperature (e.g., 60–80°C for hydrogenation), catalyst selection (e.g., palladium on carbon), and solvent polarity (e.g., methanol or ethanol). Retrosynthesis tools leveraging databases like Reaxys or Pistachio can predict feasible routes .

- Data Reference : For similar cyclohexane carbonitrile derivatives, reaction yields improved to >75% under optimized hydrogen pressure (3–5 atm) and acidic conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) for molecular weight validation (e.g., ESI-MS for hydrochloride adducts).

- X-ray Crystallography to resolve crystal structure ambiguities, as demonstrated for methyl-substituted cyclohexane derivatives .

Q. How can solubility challenges be addressed during formulation for biological assays?

- Methodological Answer : Test solvents like DMSO (for stock solutions) and aqueous buffers (pH 4–6) with surfactants (e.g., Tween-80). Solubility data for analogous compounds (e.g., 4-Aminocyclohexanone hydrochloride) show improved dissolution in 0.1M HCl (5–10 mg/mL) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases containing hexane:isopropanol (90:10) and 0.1% diethylamine. For derivatized analogs, enantiomeric excess (ee) >98% was achieved using β-cyclodextrin-based stationary phases .

Q. What strategies are recommended for assessing stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C for 24 hours).

- Oxidative stress (3% H₂O₂, 25°C).

- Monitor degradation via HPLC-UV (λ = 254 nm) and compare with deuterated internal standards (e.g., 4-Amino-1-pentanol-d4 hydrochloride) to track stability .

Q. How can mechanistic insights into its biological activity be explored?

- Methodological Answer : Perform enzyme inhibition assays (e.g., kinase or protease panels) using fluorescence polarization or SPR. Structural analogs like pyrrole carboxylates have shown activity in receptor-binding studies, suggesting similar scaffold-based interactions .

Q. What approaches are suitable for developing validated analytical methods for this compound?

- Methodological Answer : Follow ICH guidelines for method validation:

- Linearity : Test concentrations across 50–150% of the target range (R² >0.995).

- Accuracy/Precision : Use spiked recovery experiments (RSD <2% for intra-day precision).

- Reference Standards : Cross-validate against pharmacopeial-grade materials (e.g., USP-certified HCl salts) .

Q. How can computational tools aid in predicting synthetic byproducts or degradation pathways?

- Methodological Answer : Employ in silico tools like Zeneth (Lhasa Limited) to predict oxidative/hydrolytic degradation products. For retrosynthesis, AI-driven platforms (e.g., Synthia) can identify high-risk intermediates and suggest protective group strategies .

Contradictions and Limitations

- Stereochemical Complexity : While X-ray crystallography resolves stereochemistry, some analogs (e.g., 4-aminocyclohexanol hydrochloride) exhibit conformational flexibility in solution, complicating NMR analysis .

- Safety Data Gaps : Acute toxicity and mutagenicity data are sparse; assume worst-case handling (e.g., PPE, fume hoods) until studies confirm safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.